2-{[(3-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
Overview
Description
2-{[(3-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione is a compound belonging to the class of isoindole derivatives. . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione typically involves the condensation of phthalic anhydride with 3-methylphenylamine, followed by cyclization to form the isoindole ring. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane and a base like lutidine . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-{[(3-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators . Additionally, it can scavenge reactive oxygen species, providing antioxidant effects . The exact pathways and molecular interactions are still under investigation, but these properties highlight its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A parent compound with similar structural features but different biological activities.
N-substituted isoindole-1,3-diones: These compounds share the isoindole core but have different substituents, leading to varied properties and applications.
Uniqueness
2-{[(3-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit cyclooxygenase enzymes and scavenge reactive oxygen species makes it a promising candidate for further research and development .
Properties
IUPAC Name |
2-[(3-methylanilino)methyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-5-4-6-12(9-11)17-10-18-15(19)13-7-2-3-8-14(13)16(18)20/h2-9,17H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JURAJZURSVSKSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50324566 | |
Record name | 2-{[(3-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50324566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7506-35-6 | |
Record name | NSC407094 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407094 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-{[(3-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50324566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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